2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-9-19-11-13(10-18-19)12-4-6-16-7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXELGXXINBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. One common synthetic route includes the following steps:
Formation of Pyridine Derivative: : The pyridine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid or an amine.
Introduction of Pyrazole Ring: : The pyrazole ring is introduced through a reaction with hydrazine and a suitable carbonyl compound.
Coupling of Pyridine and Pyrazole: : The pyridine and pyrazole derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst.
Introduction of Dimethylated Propanamide Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure conditions are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has shown potential as a bioactive molecule
Medicine
The compound has been studied for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications, including as a catalyst or additive in chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide exerts its effects involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Analysis
Amide vs. Urea Linkers
- Target Compound: The tertiary amide group (propanamide) enhances hydrolytic stability compared to urea derivatives like BK67767.
- BK67768: The urea linker introduces a hydrogen-bond donor (NH), which may enhance target binding affinity but reduce metabolic stability due to susceptibility to hydrolysis .
Heterocyclic Modifications
- Pyridinyl-Pyrazole Core : Shared between the target compound and BK67768, this motif is associated with interactions with ATP-binding pockets in kinases. The pyridinyl group’s nitrogen can participate in π-stacking or coordinate metal ions.
- Benzoxazepin in BK67608 : The fused benzoxazepin ring in BK67608 adds rigidity and aromatic surface area, likely enhancing binding to targets requiring extended planar interactions (e.g., GPCRs or epigenetic regulators) .
Substituent Effects
- Dimethyl (Target) vs.
- Benzoxazepin (BK67608) : The oxygen atom in the benzoxazepin ring may improve solubility compared to purely hydrocarbon substituents.
Physicochemical and Pharmacological Implications
Solubility and Lipophilicity
- Target Compound : Predicted logP ~2.1 (estimated via fragment-based methods), suggesting moderate lipophilicity suitable for oral bioavailability.
- BK67768 : Higher logP (~2.5) due to the tert-butyl group, which may improve blood-brain barrier penetration but increase hepatotoxicity risks.
Metabolic Stability
- Amide Stability : The target compound’s amide bond is less susceptible to esterases or proteases compared to BK67768’s urea group, which may undergo faster hydrolysis in vivo.
- Benzoxazepin Stability : BK67608’s heterocyclic system may confer resistance to oxidative metabolism, extending half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
